3-Azabicyclo[4.1.0]heptan-1-ol
Description
General Overview of Azabicyclic Ring Systems in Chemical Research
Azabicyclic ring systems are a class of organic compounds characterized by a bicyclic structure containing at least one nitrogen atom in the ring framework. These scaffolds are prevalent in a vast array of natural products, particularly alkaloids, and are integral to many pharmaceutically important molecules. Their rigid, three-dimensional structures often lead to high receptor affinity and selectivity, making them attractive targets in drug discovery.
The construction of these complex frameworks presents unique synthetic challenges, and as a result, a variety of sophisticated chemical strategies have been developed.
| Synthetic Strategy | Description |
| Ring-Closing Metathesis (RCM) | A powerful method that uses transition metal catalysts to form cyclic alkenes from diene precursors. |
| Cycloaddition Reactions | Reactions such as [4+2] and [2+2+2] cycloadditions are employed to build the bicyclic core in a controlled manner. |
| Staudinger-Aza-Wittig Approach | A sequence of reactions that allows for the formation of a nitrogen-containing ring. |
| Intramolecular Schmidt Rearrangements | A method to construct nitrogen-containing rings through the rearrangement of azides. |
Significance of 3-Azabicyclo[4.1.0]heptane Derivatives in Advanced Organic Chemistry
Within the broader family of azabicyclic compounds, the 3-azabicyclo[4.1.0]heptane skeleton is of particular importance. This fused ring system, consisting of a piperidine (B6355638) ring and a cyclopropane (B1198618) ring, provides a rigid and structurally unique scaffold. This distinct three-dimensional shape is a key contributor to the biological activity observed in its derivatives, making them valuable in medicinal chemistry and drug discovery. rsc.org
Derivatives of 3-azabicyclo[4.1.0]heptane have been identified as potent and selective inhibitors for a range of biological targets. Their applications are diverse, highlighting the versatility of this chemical scaffold. rsc.orgacs.org
| Application Area | Specific Target/Activity | Significance |
| Antiviral | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 rsc.org | Offers a potential mechanism for combating HIV infection. |
| Anti-inflammatory | Inducible nitric oxide synthase (iNOS) inhibition rsc.org | Plays a role in modulating inflammatory pathways. |
| Neuroscience | Triple reuptake inhibitors (SERT, NET, DAT) rsc.orgacs.orgacs.org | Shows promise for the treatment of major depressive disorder and other neurological conditions. rsc.org |
| Synthetic Chemistry | Building Blocks researchgate.netresearchgate.net | The rigid, sp³-enriched framework is a desirable starting point for creating complex molecules in drug discovery projects. researchgate.net |
The synthesis of these derivatives often involves multi-step sequences. For instance, ethyl-3-benzyloxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylate can be prepared via the rhodium-catalyzed reaction of 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine with ethyl diazoacetate, serving as a key intermediate for further elaboration. google.com
Research Landscape and Emerging Trends in 3-Azabicyclo[4.1.0]heptan-1-ol Studies
While the 3-azabicyclo[4.1.0]heptane core is of clear importance, the research landscape has predominantly focused on its functionalized derivatives rather than the parent alcohol, this compound. This specific compound, along with its hydrochloride salt, is commercially available, suggesting its role as a foundational building block for the synthesis of more complex and pharmacologically active molecules. sigmaaldrich.comenaminestore.com The literature contains studies on closely related structures, such as (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol and 2-{3-azabicyclo[4.1.0]heptan-4-yl}ethan-1-ol, further indicating that the core alcohol is a platform for creating diverse derivatives. sigmaaldrich.cnmolport.com
Current research trends in the broader field of 3-azabicyclo[4.1.0]heptanes are centered on the development of novel and efficient synthetic methodologies. A notable recent advancement is the creation of a transition-metal-free, sustainable method for the oxidative cyclopropanation of aza-1,6-enynes to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org This approach is advantageous due to its operational simplicity, speed, and wide substrate scope. rsc.org
Furthermore, there is a significant emphasis on enantioselective synthesis to produce specific stereoisomers, which is crucial for optimizing interactions with biological targets. The synthesis of iminosugar analogues containing the 3-azabicyclo[4.1.0]heptane core is one such area of exploration, where the rigid, locked conformation is expected to influence interactions with enzymes like glycosidases. csic.es
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2 |
InChI Key |
NZCBOEIGQAQLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azabicyclo 4.1.0 Heptan 1 Ol and Its Analogs
Classical Synthetic Approaches
Classical approaches remain fundamental in constructing the 3-azabicyclo[4.1.0]heptane core. These methods often leverage well-established reactions, including reductions of functional groups and intramolecular ring-closing strategies, to build the characteristic fused ring system.
Reduction-Based Formations
Reduction reactions are a cornerstone in the synthesis of saturated aza-heterocycles. For the 3-azabicyclo[4.1.0]heptane framework, several methodologies rely on the reduction of specifically designed precursors, such as nitriles, amidines, and ketone intermediates, to generate the desired bicyclic amine structure.
A notable strategy for the formation of azabicycloalkanes involves the reductive rearrangement of spirocyclic oxetanyl nitriles. This method provides a pathway to saturated bicyclic amines, including analogs of the 3-azabicyclo[4.1.0]heptane system. A general approach has been developed for the synthesis of 3-azabicyclo[3.1.1]heptanes through the reduction of spirocyclic oxetanyl nitriles. This transformation highlights the utility of strained ring systems as precursors for constructing complex bicyclic scaffolds. The mechanism, scope, and scalability of this reductive process have been studied, demonstrating its potential for creating diverse isosteres of common aromatic rings found in pharmaceuticals.
The reaction typically proceeds by treating a spiro[oxetane-2,1'-cycloalkane]-3-carbonitrile derivative with a reducing agent. The choice of reducing agent is critical to facilitate both the reduction of the nitrile and the subsequent rearrangement involving the oxetane (B1205548) ring opening and recyclization to form the azabicyclic product.
Table 1: Example of Azabicycloalkane Synthesis via Reduction of a Spirocyclic Oxetanyl Nitrile
| Precursor | Reagents/Conditions | Product | Reference |
|---|
Note: This table represents a generalized transformation based on the methodology.
Another powerful reduction-based method involves the chemoselective reduction of cyclic amidines to furnish azabicyclo[m.n.0]alkanes. This approach is particularly useful for creating the fused cyclopropane (B1198618) ring system characteristic of the 3-azabicyclo[4.1.0]heptane skeleton. The synthesis begins with the formation of cyclopropane-fused cyclic amidines, which can be achieved through a one-pot catalytic method using a CuBr₂/K₂S₂O₈ system for the stereoselective single electron transfer (SET) oxidative cyclization of α-amidinoesters.
Once the bicyclic amidine precursor is formed, it undergoes a chemoselective reduction. A reagent system of sodium borohydride (B1222165) and iodine (NaBH₄/I₂) has been effectively used for this transformation, successfully reducing the amidine moiety to the corresponding saturated amine without affecting other functional groups. This method provides access to a variety of pharmaceutically important 3-azabicyclo[n.1.0]alkane frameworks.
Table 2: Chemoselective Reduction of a Cyclic Amidine
| Precursor | Reagents/Conditions | Product | Reference |
|---|
Note: This table outlines the key reduction step in the synthesis of the azabicycloalkane core.
A multi-step pathway involving the formation and subsequent reduction of a ketone intermediate is a versatile method for introducing the amine functionality at a specific position on the bicyclic scaffold. This strategy is exemplified by the synthesis of 3-benzyl-5-amino-3-azabicyclo[4.1.0]heptane. The synthesis often starts with a corresponding alcohol precursor.
The alcohol is first oxidized to the corresponding ketone. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride under mild, low-temperature conditions, is a common choice for this step due to its high efficiency and tolerance for various functional groups.
Following the formation of the 3-azabicyclo[4.1.0]heptan-5-one intermediate, it is converted into an oxime by treatment with hydroxylamine (B1172632) hydrochloride. In the final step, the oxime is reduced to the primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation, yielding the desired amino-substituted 3-azabicyclo[4.1.0]heptane.
Table 3: Synthesis via Ketone Intermediate and Oxime Reduction
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Oxidation | 3-Azabicyclo[4.1.0]heptan-5-ol analog | DMSO, (COCl)₂, Et₃N (Swern Oxidation) | 3-Azabicyclo[4.1.0]heptan-5-one analog | |
| 2. Oxime Formation | 3-Azabicyclo[4.1.0]heptan-5-one analog | Hydroxylamine hydrochloride | 3-Azabicyclo[4.1.0]heptan-5-one oxime analog |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a direct and efficient approach to constructing bicyclic systems by forming a key ring-closing bond from a single acyclic or monocyclic precursor. This strategy is particularly effective for creating the 3-azabicyclo[4.1.0]heptane framework from appropriately functionalized amino alcohols.
The synthesis of the 3-azabicyclo[4.1.0]heptane ring system can be achieved through the intramolecular cyclization of precursors containing both an amine and a suitably activated alcohol functionality, typically in a 1,3-relationship within a cyclohexane (B81311) ring. The core principle involves the nitrogen atom of the amino group acting as a nucleophile to displace a leaving group installed at the alcohol position, thereby forming the fused aziridine (B145994) ring.
One synthetic route involves starting with a precursor like 1-(aminomethyl)cyclohexane-1,2-diol. The diol can be selectively functionalized to introduce a good leaving group, such as a tosylate or mesylate, at one of the hydroxyl positions. For instance, the reaction of an amino alcohol with p-toluenesulfonic anhydride (B1165640) can yield a tosyloxy-substituted intermediate. This intermediate, containing the nucleophilic amine and the electrophilic carbon bearing the tosylate, can then undergo intramolecular cyclization to form the bicyclic aziridinium (B1262131) ion, which upon workup yields the 3-azabicyclo[4.1.0]heptane structure. This type of ring-closing reaction is a powerful tool for creating strained bicyclic systems from more flexible precursors.
Table 4: Generalized Intramolecular Cyclization of a Functionalized Amino Alcohol
| Precursor | Reagents/Conditions | Product | Reference |
|---|
Intramolecular Cyclopropanation Reactions
Intramolecular cyclopropanation reactions represent a highly effective and atom-economical approach to the synthesis of bicyclic systems like 3-azabicyclo[4.1.0]heptanes. These reactions involve the formation of a new three-membered ring by connecting two atoms within the same molecule, often facilitated by a transition metal catalyst that generates a reactive carbene or carbenoid intermediate.
Gold catalysts have emerged as powerful tools for mediating the cycloisomerization of substrates containing strained rings, such as cyclopropenes. In this context, the gold(I)-catalyzed cycloisomerization of appropriately substituted 1,6-cyclopropene-enes provides a diastereoselective and efficient route to 3-oxa- and 3-azabicyclo[4.1.0]heptanes. scilit.com The reaction proceeds through a regioselective electrophilic ring opening of the cyclopropene (B1174273) moiety by the gold catalyst. This generates an alkenyl gold carbenoid intermediate, which then undergoes intramolecular cyclopropanation with the tethered olefin. scilit.com
The versatility of this method allows for the synthesis of a variety of substituted bicyclo[4.1.0]heptane derivatives. scilit.com For instance, nitrogen-tethered cyclopropenes with propargylic esters can undergo gold-catalyzed intramolecular cycloisomerization to afford bicyclo[4.1.0]heptanes. nih.gov The reaction pathway is influenced by the substitution pattern on the cyclopropene ring. nih.gov In the presence of a gold(I) catalyst, the activated cyclopropene can form a vinyl gold carbene, which is susceptible to nucleophilic attack. nih.gov
Table 1: Gold-Catalyzed Cycloisomerization for Bicyclo[4.1.0]heptane Analogs
| Catalyst | Substrate Type | Product | Key Feature |
| Gold(I) Complexes | 1,6-Cyclopropene-enes | 3-Aza/Oxa-bicyclo[4.1.0]heptanes | Diastereoselective, efficient access via alkenyl gold carbenoid intermediate. scilit.com |
| Gold(I) Complexes | Nitrogen-tethered cyclopropenes with propargylic esters | Bicyclo[4.1.0]heptanes | Reaction pathway dependent on cyclopropene substituents. nih.gov |
Rhodium-catalyzed asymmetric cycloisomerization of 1,6-enynamides is a highly effective method for constructing chiral 3-azabicyclo[4.1.0]heptene derivatives. researchgate.net This transformation proceeds with high yields and excellent enantioselectivity when a rhodium catalyst paired with a chiral diene ligand is employed. researchgate.net The reactivity of the 1,6-enynamide substrates is enhanced by the presence of substituents like 2-oxazolidinone and 2-azetidinone at the alkyne terminus. This enhancement is attributed to the potential for chelate coordination between the alkyne moiety and the carbonyl oxygen of the enynamide to the rhodium center. researchgate.net
The development of various rhodium-based catalytic systems has expanded the scope of enyne cycloisomerizations. nih.govnih.gov The choice of ancillary ligands, counter-ions, and solvent can significantly influence the reaction's course, offering opportunities to tailor the synthesis for specific bicyclic targets. researchgate.net
Table 2: Rhodium-Catalyzed Asymmetric Cycloisomerization of 1,6-Enynamides
| Catalyst System | Substrate | Product | Enantioselectivity (ee) | Yield |
| Rhodium / Chiral Diene Ligand (e.g., (S,S)-Fc-tfb*) | Heteroatom-bridged 1,6-enynamides | Functionalized 3-azabicyclo[4.1.0]heptene derivatives | High | High |
Data synthesized from descriptive accounts in the literature. researchgate.net
Palladium catalysis offers a distinct approach to bicyclic systems through the cyclization of 1,6-enynes. While many methods focus on 3-azabicyclo[3.1.0]hexane cores, related strategies can be adapted for the bicyclo[4.1.0]heptane skeleton. nih.gov A palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been developed for the synthesis of bicyclo[4.1.0]heptan-5-ones. This cascade reaction involves a sequence of hydration, cyclization, and cyclopropanation, representing a novel mode of reactivity for 1,6-enynes.
In asymmetric variants, palladium catalysts with chiral ligands can induce high levels of stereocontrol. For example, an intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation has been achieved using a palladium catalyst with a chiral phosphoramidite ligand, yielding cyclopropane-fused γ-lactams with good yields and enantioselectivities. nih.gov This atom-economical process demonstrates the potential of palladium catalysis for constructing complex, fused-ring systems. nih.gov
Table 3: Palladium-Catalyzed Cyclization Approaches to Bicyclo[4.1.0]heptane Analogs
| Reaction Type | Catalyst System | Substrate | Product | Key Feature |
| Oxidative 6-exo-trig Cyclization | Palladium catalyst with tBuONO oxidant | 1,6-Enynes | Bicyclo[4.1.0]heptan-5-ones | Cascade involving hydration, cyclization, and cyclopropanation. |
| Asymmetric Hydrocyclopropanylation | Pd(OAc)₂ with Chiral Phosphoramidite Ligand | Alkynes with tethered C(sp³)–H bond | Cyclopropane-fused γ-lactams | 100% atom-economical, good yields and enantioselectivities. nih.gov |
Copper-catalyzed intramolecular cyclopropanation of diazo compounds is a classic and robust method for forming cyclopropane rings. nih.gov Specifically, the reaction of alkenyl α-diazo ketones can be effectively catalyzed by copper complexes to yield bicyclic ketone systems. The introduction of chiral semicorrin–copper complexes was a significant advance in this area, enabling asymmetric synthesis, although the level of enantioselectivity is often substrate-dependent. thieme-connect.de
This methodology is part of a broader class of transformations involving metal-carbenoid intermediates generated from diazo compounds. nih.govmdpi.com A copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates has also been reported, providing access to cyclopropane-fused γ-lactones and lactams. nih.gov This cascade reaction is proposed to proceed through a radical cyclization followed by a copper-mediated cyclopropanation, offering a highly atom- and step-economical route to these valuable scaffolds. nih.gov
Ring-Closing Metathesis in Bicyclic Construction
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic and bicyclic molecules. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, facilitates the intramolecular metathesis of two terminal alkenes to form a cycloalkene. wikipedia.orgnih.gov RCM is particularly well-suited for synthesizing nitrogen-containing heterocycles. nih.gov
The construction of fused bicyclic rings can be achieved through a double ring-closing metathesis of dienynes, catalyzed by ruthenium carbenes. acs.org In this strategy, the alkyne acts as a relay, connecting one RCM process to another, allowing for the formation of two rings in a single catalytic step. acs.org This approach has been used to generate a variety of fused bicyclic [n.m.0] frameworks, including those containing five-, six-, and seven-membered rings. acs.org Asymmetric RCM, utilizing chiral molybdenum or ruthenium catalysts, can provide enantioenriched bicyclic amines in good yields and with high enantiomeric excess. nih.gov
Tandem Reactions and Multicomponent Strategies
Tandem, or cascade, reactions and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple bond-forming events in a single operation without isolating intermediates. These strategies are powerful for rapidly assembling complex molecular architectures like the 3-azabicyclo[4.1.0]heptane skeleton.
For instance, a base-mediated sequential annulation reaction of conjugated dienes and crotonate-derived sulfur ylides has been developed for the effective construction of bicyclo[4.1.0]heptenes. researchgate.net This tandem process involves the formation of three new bonds in one pot. researchgate.net Similarly, multicomponent cascade reactions have been designed to produce related bicyclic systems, such as 3-azabicyclo[3.2.0]heptane derivatives, where four new chemical bonds and multiple stereocenters are formed simultaneously. taltech.ee These strategies highlight the potential for creating significant molecular complexity from simple starting materials in a highly efficient manner.
Advanced and Stereoselective Synthesis
Chiral ruthenium catalysts have emerged as powerful tools for asymmetric synthesis, valued for their diverse reactivity and cost-effectiveness compared to other precious metals. stanford.edudicp.ac.cn In the context of forming bicyclic amines, ruthenium-catalyzed asymmetric redox bicycloisomerization of nitrogen-containing 1,7-enynes can construct [4.1.0] bicycles with high enantioselectivity. stanford.edu
The success of this transformation is highly dependent on the catalyst system and substrate structure. For instance, CpRu complexes containing a tethered chiral sulfoxide ligand have proven effective. stanford.edu The choice of protecting group on the nitrogen atom is also critical; bulky groups like 2,4,6-triisopropylbenzenesulfonyl (Tris) have been shown to be essential for achieving high enantioselectivities in the formation of [4.1.0] bicycles. stanford.edu Furthermore, planar-chiral arene ruthenium complexes have been successfully applied in asymmetric C-H activation, demonstrating the versatility of chiral ruthenium catalysts in creating stereogenic centers. chemrxiv.org Cationic iridium complexes with chiral diphosphine ligands, such as p-Tol-BINAP, have also been used for the enantioselective cycloisomerization of nitrogen-bridged 1,6-enynes to yield chiral 3-azabicyclo[4.1.0]heptenes in good yields and high enantiomeric excess. researchgate.net
Table 2: Enantioselective Redox Bicycloisomerization with Ru-Catalyst
| Substrate Tether | N-Protecting Group | Bicycle System | Enantiomeric Ratio (e.r.) | Optimal Solvent |
|---|---|---|---|---|
| Nitrogen | Tris | [4.1.0] | High | THF |
| Nitrogen | Tris | [3.1.0] | up to 98.5:1.5 | Acetone |
| Tosyl | N/A | [3.1.0] | N/A | Acetone |
| Dibenzyl malonate | N/A | [3.1.0] | N/A | Acetone |
Data derived from studies on asymmetric redox bicycloisomerization of propargyl alcohols. stanford.edu
The Strecker synthesis is a classic and powerful multicomponent reaction for preparing α-amino acids and their derivatives. nih.gov The reaction involves the treatment of an aldehyde or ketone with ammonia or an amine, followed by a cyanide source, to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. nih.gov
This methodology can be adapted for the diastereoselective synthesis of precursors to bicyclic imides. A key strategy involves a Strecker reaction using a chiral amine, such as (S)- or (R)-1-phenylethylamine, which condenses with a ketone to form a chiral ketimine. researchgate.net The subsequent cyanide addition to this imine intermediate proceeds with diastereoselectivity that can be influenced by the solvent. Protic solvents tend to favor thermodynamic control, while aprotic solvents favor kinetic control, leading to different diastereomeric ratios of the resulting aminonitriles. researchgate.net The obtained chiral α-aminonitrile can then be elaborated through hydrolysis and cyclization steps to form a bicyclic imide, a direct precursor to the 3-azabicyclo[4.1.0]heptane system. This approach allows for the creation of complex α-amino acid derivatives that would be difficult to synthesize by other means. nih.gov
Diastereoselective Reductions of Precursors
The stereochemistry of the hydroxyl group at the C-1 position of the 3-azabicyclo[4.1.0]heptane core is crucial for the biological activity of many of its derivatives. Diastereoselective reduction of a ketone precursor, 3-azabicyclo[4.1.0]heptan-1-one, is a key strategy to control this stereocenter.
One notable example involves the stereoselective cyclopropanation of an α,β-unsaturated piperidone, followed by the reduction of the resulting ketone. In a synthesis of novel iminosugar derivatives based on the 2-azabicyclo[4.1.0]heptane skeleton, a key intermediate, di-tert-butyl (1R,4S,6S,7S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate, was subjected to reduction with sodium borohydride (NaBH₄). This reduction proceeded diastereoselectively to yield the corresponding alcohol. nih.gov The approach of the hydride reagent is sterically hindered from one face of the bicyclic system, leading to the preferential formation of one diastereomer.
| Precursor | Reducing Agent | Product | Diastereoselectivity | Reference |
| di-tert-butyl (1R,4S,6S,7S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate | NaBH₄ | Corresponding alcohol | High (single diastereomer reported) | nih.gov |
Strategic Approaches to Analogs
Divergent Synthetic Strategies for Azabicyclo[4.1.0]heptane Building Blocks
Divergent synthesis provides an efficient route to a library of structurally related compounds from a common intermediate. This strategy has been effectively applied to the synthesis of functionalized 3-azabicyclo[4.1.0]heptane derivatives.
Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. eurekaselect.comacs.org While a specific continuous flow synthesis for 3-Azabicyclo[4.1.0]heptan-1-ol has not been detailed in the reviewed literature, the principles of this technology are highly applicable to its synthesis. The construction of the 3-azabicyclo[4.1.0]heptane core often involves reactions that can benefit from the precise control of reaction parameters offered by flow reactors, such as cyclopropanation and hydrogenation.
For instance, the synthesis of bicyclic esters has been successfully achieved in a continuous-flow microreactor, significantly reducing reaction times compared to batch processes. researchgate.net The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) has also been extensively reviewed, highlighting its potential for the production of complex molecules. mdpi.com Given the importance of the 3-azabicyclo[4.1.0]heptane scaffold in medicinal chemistry, the development of a continuous flow process for its synthesis is a logical and anticipated advancement in the field.
Precursors and Intermediate Compounds in this compound Synthesis
Utilization of Tetrahydropyridine Derivatives
Tetrahydropyridine derivatives are common precursors for the synthesis of the 3-azabicyclo[4.1.0]heptane skeleton through cyclopropanation reactions. The double bond in the tetrahydropyridine ring serves as a handle for the introduction of the cyclopropane ring.
A study on the synthesis of novel iminosugars utilized an α,β-unsaturated piperidone, a derivative of tetrahydropyridine, as the starting material for a stereoselective cyclopropanation reaction using a sulfur ylide. nih.gov Another approach involves the rhodium-catalyzed cyclopropanation of tetrahydropyridines to produce enantioselectively enriched cyclopropanated piperidines. uni-regensburg.de These methods provide a reliable entry to the 3-azabicyclo[4.1.0]heptane core, which can then be further functionalized to obtain the desired this compound.
Employment of Cyclobutane and Cyclopropene Precursors
Unconventional precursors such as cyclobutane and cyclopropene derivatives have also been utilized in the synthesis of the 3-azabicyclo[4.1.0]heptane framework, often through elegant rearrangement reactions.
Cyclobutane Precursors: Ring contraction of cyclobutane derivatives offers a pathway to cyclopropylamines. For example, a tandem Wittig reaction-ring contraction process of α-hydroxycyclobutanone with phosphonium ylides has been developed to produce highly functionalized cyclopropanecarbaldehydes. researchgate.net While not a direct synthesis of the 3-azabicyclo[4.1.0]heptane system, this strategy of ring contraction is a viable approach. The application of cyclobutane derivatives in organic synthesis is broad, with ring contractions being a key class of transformations. researchgate.netpharmaguideline.com
Cyclopropene Precursors: A highly efficient and diastereoselective method for the synthesis of 3-azabicyclo[4.1.0]heptanes involves the gold-catalyzed cycloisomerization of 1,6-cyclopropene-enes. nih.gov In this reaction, allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides undergo a gold-catalyzed cycloisomerization to yield 5-isopropylidene-3-azabicyclo[4.1.0]heptanes in excellent yields. acs.orgnih.govacs.orgscispace.com This intramolecular cyclopropanation proceeds through the formation of a gold carbene intermediate. The resulting products can be further modified, for instance, by ozonolysis of the isopropylidene group, to introduce other functionalities.
| Precursor Type | Reaction Type | Key Features | Reference |
| Cyclobutane | Ring Contraction | Access to functionalized cyclopropanes | researchgate.net |
| Cyclopropene | Gold-Catalyzed Cycloisomerization | High efficiency and diastereoselectivity | nih.govacs.orgnih.govacs.orgscispace.com |
Functionalized Amino Alcohol Intermediates
The synthesis of this compound inherently involves the formation of a vicinal amino alcohol moiety within a bicyclic system. The use of pre-formed functionalized amino alcohols as key intermediates can streamline the synthesis of such complex structures.
Vicinal amino alcohols are found in many biologically important molecules, and their synthesis can be achieved through various methods, including the ring-opening of bicyclic aziridine intermediates. iwu.edu The strategic use of functionalized amino alcohols allows for the controlled introduction of the required stereocenters and functional groups, which can then be elaborated to form the final 3-azabicyclo[4.1.0]heptane ring system.
Chemical Reactivity and Transformational Studies
Oxidation Reactions
The oxidation of the hydroxyl group in azabicyclo systems is a key step for introducing carbonyl functionality, which can then be used for further molecular elaboration. The choice of oxidizing agent is crucial to control the extent of oxidation and avoid unwanted side reactions.
Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)-based reagents are powerful oxidizing agents used for the conversion of alcohols. thieme-connect.de In the context of primary alcohols, these strong oxidants typically lead to the formation of carboxylic acids, often proceeding through an intermediate aldehyde that is further oxidized in the reaction medium. libretexts.orgyoutube.com For secondary alcohols, the product is generally a ketone.
While KMnO₄ is not always the preferred reagent for converting alcohols to aldehydes or ketones due to the risk of overoxidation, chromium-based reagents like chromic acid (formed from chromium trioxide) are commonly employed. libretexts.org For instance, a Jones oxidation, which utilizes chromium trioxide in aqueous sulfuric acid, can be used to oxidize a hydroxyl group on a related azabicyclo[3.1.0]hexane ring to a carboxylic acid. google.com This suggests that similar transformations are applicable to the 3-Azabicyclo[4.1.0]heptane framework, converting the secondary alcohol at the 1-position to the corresponding ketone, 3-Azabicyclo[4.1.0]heptan-1-one.
Table 1: Outcomes of Strong Oxidation on Related Azabicyclo Alcohols
| Starting Material Analogue | Reagent | Product Type |
|---|---|---|
| 3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-6-hydroxymethyl | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid google.com |
The Swern oxidation offers a mild and efficient alternative for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.org This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.org A key advantage of the Swern oxidation is that it operates at low temperatures (typically -78 °C), which helps to prevent overoxidation and is compatible with a wide range of sensitive functional groups. adichemistry.com
In the synthesis of complex azabicyclo derivatives, the Swern oxidation is frequently used to convert a hydroxyl group to a ketone. For example, 3-benzyl-5-hydroxy-3-azabicyclo-[4.1.0]heptane can be oxidized via a Swern protocol to provide the corresponding ketone. google.comgoogle.com This reaction is crucial for creating intermediates that can undergo further transformations, such as the formation of oximes or subsequent reduction reactions.
Table 2: Swern Oxidation in Azabicyclo Systems
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| 3-benzyl-5-hydroxy-3-azabicyclo-[4.1.0]heptane | 1. (COCl)₂, DMSO2. Et₃N | 3-benzyl-5-oxo-3-azabicyclo[4.1.0]heptane | google.comgoogle.com |
Reduction Reactions
Reduction reactions are fundamental in modifying the 3-Azabicyclo[4.1.0]heptane core, allowing for the introduction of amine functionalities from nitriles and oximes or the controlled reduction of esters.
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles and oximes. masterorganicchemistry.comthermofisher.kr The reduction of nitriles with LiAlH₄ proceeds to the corresponding primary amine. masterorganicchemistry.com Similarly, oximes are readily reduced to primary amines.
This transformation is particularly useful in the synthesis of amino-substituted azabicyclo compounds. For instance, an oxime derived from a ketone in the 3-azabicyclo[4.1.0]heptane system can be reduced with lithium aluminum hydride to yield the corresponding amine. google.com This provides a direct route to introducing an amino group, a common pharmacophore in bioactive molecules. Similar reductions of nitriles and oximes in the related 3-azabicyclo[3.1.0]hexane framework also utilize LiAlH₄ to produce primary amines. google.comgoogle.com
Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent known for its ability to selectively reduce esters and nitriles to aldehydes at low temperatures. wikipedia.orgdavuniversity.orgsigmaaldrich.com Unlike LiAlH₄, which typically reduces esters to primary alcohols, DIBAL-H can stop the reduction at the aldehyde stage because the tetrahedral intermediate formed is stable at low temperatures. masterorganicchemistry.comyoutube.com
In synthetic routes leading to substituted azabicycloheptane systems, DIBAL-H has been used for transformations such as the reduction of a carboxylate group. For example, methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-4-carboxylate, a precursor to bicyclic systems, can be reduced with DIBAL-H to furnish the corresponding 4-hydroxymethyl derivative. googleapis.com This demonstrates the utility of DIBAL-H in controlled reductions within synthetic pathways related to the 3-azabicyclo[4.1.0]heptane scaffold.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is commonly used for the reduction of aldehydes and ketones to alcohols. youtube.com In cyclic ketones, the stereochemical outcome of the hydride attack can be highly dependent on steric and electronic factors, often leading to the preferential formation of one diastereomer. researchgate.netnih.gov
The diastereoselective reduction of ketones within bicyclic systems like the 3-azabicyclo[4.1.0]heptane framework is critical for controlling the stereochemistry of the resulting alcohol. The facial selectivity of the hydride attack is influenced by the rigid bicyclic structure. While specific studies on 3-azabicyclo[4.1.0]heptan-1-one were not found, related systems demonstrate the principle. For example, the diastereoselective reduction of 3-azabicyclo[3.1.0]hex-2-enes to the corresponding hexanes has been achieved using sodium cyanoborohydride (NaBH₃CN), a related reagent, in the presence of acetic acid, highlighting the potential for stereocontrol in these systems. researchgate.net The choice of reducing agent and reaction conditions allows for the targeted synthesis of specific stereoisomers. researchgate.net
Table 3: Summary of Reduction Reactions
| Functional Group | Reagent | Product |
|---|---|---|
| Nitrile | LiAlH₄ | Primary Amine google.commasterorganicchemistry.com |
| Oxime | LiAlH₄ | Primary Amine google.com |
| Ester | DIBAL-H | Aldehyde or Alcohol masterorganicchemistry.comgoogleapis.com |
Substitution Reactions
Substitution reactions for this scaffold can occur at two primary sites: the nitrogen atom of the aziridine (B145994) and the carbon atom bearing the hydroxyl group.
The secondary amine in the 3-azabicyclo[4.1.0]heptane system is nucleophilic and readily undergoes substitution reactions. These reactions are commonly employed to install protecting groups or to introduce functional diversity. For instance, N-benzylation can be achieved by treating the parent amine with benzyl bromide in the presence of a base. This strategy is utilized in the synthesis of various derivatives, such as 3-benzyl-3-azabicyclo[4.1.0]heptane, which serves as a precursor for further modifications google.com. Similarly, the introduction of a benzyloxycarbonyl group can be used for protection and to modulate the reactivity of the scaffold google.com.
The hydroxyl group at the C-1 position is a key functional handle for a variety of interconversions. While specific studies on 3-Azabicyclo[4.1.0]heptan-1-ol are not extensively detailed, the existence of related derivatives in the chemical literature points to the feasibility of standard organic transformations. For example, oxidation of the secondary alcohol would yield the corresponding ketone, 3-azabicyclo[4.1.0]heptan-1-one. Furthermore, derivatives such as 3-azabicyclo[4.1.0]heptane-1-carboxylic acid have been reported, suggesting that the alcohol can be converted into a carboxylic acid moiety through more vigorous oxidation reagentia.eu. The hydroxyl group can also be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions at the C-1 position.
Ring-Opening and Rearrangement Reactions
The significant ring strain associated with the fused three-membered ring makes the azabicyclo[4.1.0]heptane scaffold susceptible to ring-opening and rearrangement reactions, which provide pathways to larger, more complex heterocyclic systems.
One of the most well-documented and synthetically useful transformations of this bicyclic system involves the formation and subsequent ring-opening of a bicyclic aziridinium (B1262131) ion. The 1-azoniabicyclo[4.1.0]heptane intermediate, typically generated in situ from a precursor like 2-(4-hydroxybutyl)aziridine via tosylation and intramolecular cyclization, is a highly reactive electrophile nih.govjove.comjove.com. This strained intermediate readily undergoes nucleophilic attack, leading to ring-expanded products in a regio- and stereospecific manner nih.govjove.com.
The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. Nucleophiles can attack either the bridgehead carbon or the adjacent carbon of the former aziridine ring, leading to the formation of substituted azepanes or piperidines, respectively nih.gov. The outcome is dependent on the nature of the nucleophile used .
For instance, "hard" nucleophiles such as azide and hydroxide tend to attack the more substituted bridgehead carbon, resulting in a seven-membered azepane ring. Conversely, "soft" nucleophiles like cyanide and acetate, as well as organocopper reagents, preferentially attack the less hindered carbon, leading to a six-membered piperidine (B6355638) ring nih.govjove.comnih.gov. This divergent reactivity allows for the controlled synthesis of a variety of biologically relevant azaheterocycles nih.govjove.com.
| Nucleophile | Reaction Conditions | Major Product Type | Yield | Reference |
|---|---|---|---|---|
| Organocopper Reagents (e.g., n-PrMgBr/CuI) | 1,4-Dioxane | 2-Alkylpiperidine | 70% | nih.gov |
| Sodium Azide (NaN₃) | CH₃CN | 3-Hydroxyazepane | - | nih.govjove.com |
| Acetate (AcO⁻) | CH₃CN | 2-Acetoxymethylpiperidine | - | nih.gov |
| Cyanide (CN⁻) | CH₃CN | 2-Cyanomethylpiperidine | 90% | jove.com |
| Hydroxide (OH⁻) | CH₃CN | 3-Hydroxyazepane | - | jove.com |
The cyclopropane (B1198618) ring within the azabicyclo[4.1.0]heptane structure is also prone to opening under oxidative conditions, often proceeding through radical intermediates beilstein-journals.orgnih.govnih.gov. While specific studies on this compound are limited, the general principles of such reactions are well-established for various cyclopropane derivatives. These reactions typically involve the formation of a radical species which triggers the homolytic cleavage of one of the cyclopropane C-C bonds, relieving ring strain and generating a new radical that can be trapped or undergo further cyclization nih.gov.
A related modern synthetic approach involves the oxidative cyclopropanation of aza-1,6-enynes to construct the azabicyclo[4.1.0]heptane core itself. A transition-metal-free methodology has been developed that enables the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions researchgate.net. This process involves a radical-mediated cascade that forms four new bonds, highlighting the interplay between oxidative conditions and the formation of this bicyclic framework .
Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements that could potentially occur in the 3-azabicyclo[4.1.0]heptane system under acidic conditions. Although no specific examples involving this compound are documented in the surveyed literature, a plausible mechanistic pathway can be proposed.
Protonation of the hydroxyl group at C-1 by a strong acid would convert it into a good leaving group (water). Subsequent loss of water would generate a secondary carbocation at the C-1 position. This carbocationic intermediate could then undergo a rearrangement to alleviate strain or to form a more stable carbocation. A potential Wagner-Meerwein shift would involve the migration of one of the adjacent C-C bonds of the cyclopropane ring (e.g., the C1-C6 or C1-C7 bond) to the carbocation center. Such a rearrangement would lead to a ring-expanded or structurally isomerized bicyclic scaffold. The feasibility and specific outcome of such a rearrangement would depend heavily on the substitution pattern of the bicyclic system and the reaction conditions employed.
Catalytic Transformations and Reactions
The unique strained architecture of the this compound scaffold, featuring a fusion of a piperidine ring with a cyclopropane ring, presents a rich landscape for catalytic transformations. The presence of a secondary amine, a secondary alcohol, and multiple C-H and C-C bonds of varying reactivity allows for a diverse range of functionalization strategies mediated by transition metals.
Transition metal catalysis offers powerful tools for the selective functionalization of complex molecules like azabicycloalkanes. The nitrogen atom within these scaffolds often plays a crucial role as a directing group, enabling regioselective activation of otherwise unreactive C-H bonds.
Ruthenium (Ru): Ruthenium catalysts are well-known for mediating a variety of organic transformations, including cycloadditions and ring-opening reactions. In studies on related bridged heterocyclic systems like 3-aza-2-oxabicyclo[2.2.1]hept-5-ene, ruthenium catalysts have been shown to effect nucleophilic ring-opening reactions. For instance, the choice between a neutral ruthenium(II) catalyst (Cp*RuCl(COD)) and a cationic one ([CpRu(CH₃CN)₃]PF₆) can dictate the stereochemical outcome of the ring-opening with alcohols, producing trans and cis products, respectively. While this compound is a saturated system, the inherent strain of the cyclopropane ring could make it susceptible to Ru-catalyzed ring-opening or rearrangement pathways. Furthermore, ruthenium has been implicated in the α-arylation of piperidines bearing directing groups, suggesting potential for C-H functionalization adjacent to the nitrogen atom.
Palladium (Pd): Palladium catalysis is a cornerstone of modern synthetic chemistry, particularly for C-H functionalization. A significant strategy for the functionalization of alicyclic amines involves the use of the amine nitrogen to direct a palladium catalyst to a remote C-H bond in a transannular fashion. This approach has been successfully applied to various azabicycloalkanes, including azabicyclo[3.1.0]hexane and azabicyclo[3.2.1]octane systems, which are structurally related to 3-azabicyclo[4.1.0]heptane. The reaction typically involves coordination of the amine to the palladium center, which then activates a sterically accessible C-H bond through a cyclic palladacycle intermediate. The development of second-generation catalyst systems using pyridine- or quinoline-carboxylate ligands has been shown to improve reaction rates, yields, and substrate scope for these transannular C-H arylations. This methodology allows for the installation of aryl groups at specific methylene positions, a transformation of high value in medicinal chemistry.
Table 1: Examples of Palladium-Catalyzed Transannular C-H Arylation of Azabicycloalkanes
| Substrate Scaffold | Catalyst System | Ligand | Arylating Agent | Product | Yield (%) | Reference |
| Azabicyclo[3.1.0]hexane | Pd(OAc)₂ | Pyridine-carboxylate | Aryl Iodide | C-H Arylated Product | High | |
| Azabicyclo[3.2.1]octane | Pd(OAc)₂ | Quinoline-carboxylate | Aryl Iodide | C-H Arylated Product | High | |
| Piperidine derivatives | Pd(OAc)₂ | Pyridine-carboxylate | Aryl Iodide | C-H Arylated Product | High | |
| Homotropane | Pd(OAc)₂ | Pyridine-carboxylate | Aryl Iodide | C-H Arylated/Dehydrogenated | - |
Gold (Au): Gold catalysis has emerged as a powerful tool for activating C-C multiple bonds. In the context of bicyclic systems, gold catalysts have been used to mediate reactions of oxabicyclic alkenes with electron-deficient alkynes, leading to addition products. These transformations proceed under mild conditions and are driven by the release of ring strain. While this compound is a saturated molecule, gold catalysts could potentially mediate rearrangements involving the strained cyclopropane ring, possibly initiated by activation of the hydroxyl group.
Copper (Cu): Copper catalysts are versatile and have been employed in a wide array of reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). More relevant to the 3-azabicyclo[4.1.0]heptane scaffold is the use of copper in C-H oxidation and desaturation reactions. A dual catalytic system involving an iridium photocatalyst and a copper catalyst has been developed for the remote C-H desaturation of amines. This process involves a 1,5-hydrogen atom transfer (HAT) initiated by an N-centered radical, followed by copper-catalyzed interception of the resulting C-centered radical to facilitate desaturation. Such a strategy could potentially be applied to introduce unsaturation into the piperidine ring of this compound.
Photochemistry offers unique pathways for the synthesis and transformation of complex molecular architectures, often providing access to structures that are difficult to obtain through thermal reactions. The strained bicyclo[4.1.0]heptane framework is a particularly interesting substrate for photochemical studies.
One relevant transformation for derivatives of this scaffold is the Norrish-Yang cyclization (NYC). In a study of a closely related cyclopropane-fused azacyclic ketone, solid-state photolysis induced a Norrish-Yang reaction to furnish a single lactam constitutional- and diastereoisomer. This type of reaction involves intramolecular hydrogen atom abstraction by the excited carbonyl group, followed by radical cyclization to form a new C-C bond, demonstrating how photochemical methods can be used to build molecular complexity upon the azabicyclic core.
For the this compound molecule itself, photochemical generation of an alkoxy radical from the C1-hydroxyl group could initiate novel reactivity. Alkoxy radicals are highly reactive intermediates that can undergo several key reactions, including hydrogen atom transfer and β-scission. In this specific scaffold, a β-scission event could lead to the cleavage of one of the strained cyclopropane C-C bonds. This ring-opening would generate a carbon-centered radical on the piperidine ring, which could be trapped or undergo further reactions, providing a pathway to functionalized piperidine derivatives. The general synthetic utility of photochemical reactions is also highlighted by the synthesis of related 3-azabicyclo[3.2.0]heptanes via intramolecular [2+2] photochemical cyclization, showcasing the power of photochemistry in constructing bicyclic amine frameworks.
Table 2: Potential Photochemical Transformations for the 3-Azabicyclo[4.1.0]heptane Scaffold
| Reaction Type | Key Intermediate | Potential Product Type | Relevance | Reference |
| Norrish-Yang Cyclization | Biradical | Fused/Bridged Lactams | Demonstrated on a related azacyclic ketone for scaffold diversification. | |
| Alkoxy Radical β-Scission | Alkoxy Radical | Ring-opened, functionalized piperidines | Direct pathway for functionalization initiated from the alcohol moiety. | |
| [2+2] Photocycloaddition | Excited Alkene | Fused Bicyclic Systems | General strategy for the synthesis of related azabicyclic cores. |
Structural Analysis and Stereochemical Considerations
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and structure of 3-Azabicyclo[4.1.0]heptan-1-ol. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR spectra of related 3-azabicyclo[4.1.0]heptane derivatives, the protons of the bicyclic core typically appear as complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm). The protons on the cyclopropane (B1198618) ring are characteristically shifted upfield. The protons adjacent to the nitrogen atom and the hydroxyl-bearing carbon (C1) would exhibit distinct chemical shifts influenced by these heteroatoms.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum for a 3-azabicyclo[4.1.0]heptane scaffold would show distinct signals for the carbons of the cyclohexane (B81311) ring and the cyclopropane ring. The carbon atom C1, bonded to the hydroxyl group, would be significantly deshielded, appearing at a downfield chemical shift. The specific chemical shifts are sensitive to the stereochemistry of the molecule. For instance, in derivatives, conformational differences can lead to separate signals for what might otherwise be chemically equivalent carbons nih.gov.
Table 1: Representative NMR Data for a Substituted 3-Azabicyclo[4.1.0]heptane Derivative Note: This data is for a derivative and serves as an example of the types of signals expected.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropane H | Multiplets | --- |
| Cyclohexane H | Multiplets | --- |
| N-CH₂ | Multiplets | ~40-50 |
| C-OH | --- | ~60-70 |
| Cyclopropane C | --- | ~15-30 |
| Cyclohexane C | --- | ~20-40 |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an exact molecular formula, distinguishing it from other isomers. Techniques such as Electrospray Ionization (ESI) are commonly employed nsf.govrsc.org. For the hydrochloride salt of the parent compound (C₆H₁₁NO), the predicted monoisotopic mass is 113.08406 Da uni.lu. HRMS analysis would aim to detect the corresponding protonated molecule [M+H]⁺ at m/z 114.09134 uni.lu.
Table 2: Predicted HRMS Adducts for this compound uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 114.09134 |
| [M+Na]⁺ | 136.07328 |
| [M+K]⁺ | 152.04722 |
Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic ring structure would be observed just below 3000 cm⁻¹. Additionally, C-N and C-O stretching vibrations would be present in the fingerprint region (1000-1300 cm⁻¹) pku.edu.cn.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H Stretch | 3200-3600 (broad) |
| Amine | N-H Stretch | 3300-3500 |
| Alkane | C-H Stretch | 2850-2960 |
| Amine | C-N Stretch | 1000-1250 |
| Alcohol | C-O Stretch | 1050-1150 |
For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the bicyclic structure and the relative stereochemistry of all chiral centers nsf.govresearchgate.net. Furthermore, for enantiomerically pure samples crystallized in a chiral space group, X-ray diffraction can be used to determine the absolute configuration of the molecule . This solid-state structural data is invaluable for understanding conformational preferences and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups.
Stereochemistry and Conformational Analysis
The 3-azabicyclo[4.1.0]heptane ring system contains multiple stereocenters, making stereochemistry a critical aspect of its chemistry. The fusion of the cyclopropane and cyclohexane rings creates a rigid structure with distinct stereoisomers possible.
The synthesis of this compound often involves steps where the relative and absolute stereochemistry are established. Controlling the diastereoselectivity of these reactions is crucial to obtaining a single, desired stereoisomer. For example, cyclopropanation reactions can lead to different diastereomers depending on the facial selectivity of the addition to the double bond precursor researchgate.net.
Once synthesized, assessing the enantiomeric purity of a chiral sample is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and effective method for this purpose bris.ac.uk. This technique separates the enantiomers, allowing for the determination of the enantiomeric excess (ee), which quantifies the purity of the sample. The development of such analytical methods is a key step in the characterization of chiral molecules like this compound and its derivatives thieme-connect.com.
Conformational Dynamics of the Bicyclic System
The this compound framework, characterized by the fusion of a six-membered piperidine (B6355638) ring and a three-membered cyclopropane ring, exhibits complex conformational dynamics. The cyclohexane ring in the parent bicyclo[4.1.0]heptane system is known to adopt various conformations, including chair, boat, and twist-boat forms. The fusion of the cyclopropane ring introduces significant conformational constraints, influencing the geometry of the six-membered ring.
In the case of this compound, the six-membered ring is a substituted piperidine. The presence of the nitrogen heteroatom and the hydroxyl group at the bridgehead carbon (C-1) further influences the conformational preferences. The bicyclic system's rigidity is a key feature, making it a valuable scaffold in medicinal chemistry. researchgate.netresearchgate.net
Computational methods, such as force-field calculations, and experimental techniques like NMR spectroscopy are crucial for elucidating the preferred conformations. nih.gov For analogous bicyclo[4.1.0]heptane systems, studies have suggested that the six-membered ring can exist in equilibrium between different conformations. For instance, in substituted 2,7-dioxabicyclo[4.1.0]heptanes, conformational calculations indicated a half-chair conformation for the pyranose ring. nih.gov Similarly, in certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the existence of chair-boat and chair-chair conformations has been observed, with intramolecular hydrogen bonding playing a stabilizing role. researchgate.net
For this compound, the piperidine ring can be expected to exist predominantly in a chair-like conformation to minimize steric strain. However, boat or twist-boat conformations may also be populated, and the energy difference between these forms is a critical aspect of its dynamic behavior. The orientation of the hydroxyl group at C-1 can be either axial or equatorial with respect to the six-membered ring, leading to distinct diastereomers with potentially different conformational equilibria.
| Conformation | Key Dihedral Angles (Illustrative) | Relative Energy (Hypothetical) | Key Interactions |
|---|---|---|---|
| Chair 1 | C1-C2-N3-C4, C2-N3-C4-C5 | Low | Minimized torsional and steric strain. |
| Chair 2 (after ring flip) | C1-C2-N3-C4, C2-N3-C4-C5 | Higher | Potential for increased steric interactions depending on substituent positions. |
| Boat | - | High | Flagpole interactions leading to steric hindrance. |
| Twist-Boat | - | Intermediate | Relieves some flagpole interactions of the pure boat form. |
Influence of Substituents on Conformation and Reactivity
The introduction of substituents on the this compound scaffold can significantly alter its conformational landscape and, consequently, its chemical reactivity and biological activity. The position, size, and electronic nature of the substituents play a crucial role in determining the preferred conformation.
Substituents on the nitrogen atom (N-3) are common in derivatives of this scaffold. nih.gov The nature of the N-substituent can influence the inversion barrier at the nitrogen atom and the conformational equilibrium of the six-membered ring. Bulky N-substituents may favor an equatorial position to minimize steric hindrance, thereby locking the ring into a specific chair conformation.
Substituents on the carbon atoms of the piperidine ring (C-2, C-4, C-5) will also impact the conformational preference. For example, a large substituent at C-4 would likely favor an equatorial position in a chair conformation. The presence of substituents can also influence the propensity for the ring to adopt non-chair conformations. In related systems, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, conformational constraints have been shown to be critical for biological activity. nih.gov
The reactivity of the bicyclic system is intrinsically linked to its conformation. For instance, the accessibility of the nitrogen lone pair for reactions will depend on its axial or equatorial orientation, which is dictated by the ring conformation. Similarly, the stereochemical outcome of reactions at various positions on the ring will be influenced by the steric environment presented by the preferred conformation. Studies on related bicyclic systems have shown that conformational control is a key strategy in designing molecules with specific biological functions. nih.gov
| Substituent Position | Type of Substituent | Likely Conformational Effect | Potential Impact on Reactivity |
|---|---|---|---|
| N-3 | Bulky alkyl or aryl group | Favors equatorial position, potentially locking the chair conformation. | May hinder reactions at the nitrogen atom due to steric shielding. |
| C-2 or C-5 | Methyl or similar small alkyl group | Equatorial preference to minimize 1,3-diaxial interactions. | Can influence the stereoselectivity of reactions at adjacent centers. |
| C-4 | Large functional group | Strong preference for the equatorial position, stabilizing a specific chair form. | Can direct incoming reagents to the less hindered face of the molecule. |
| C-7 (on cyclopropane ring) | Electron-withdrawing or donating group | May induce subtle changes in the geometry of the fused ring system. | Can affect the stability and reactivity of the cyclopropane ring. |
Computational Studies and Theoretical Insights
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in exploring the electronic structure and energetic properties of molecules, providing a deep understanding of their chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the complex reaction mechanisms involving bicyclic systems related to 3-azabicyclo[4.1.0]heptan-1-ol.
| Reaction Pathway | Ligand | Activation Free Energy (kcal/mol) |
|---|---|---|
| Proximal C-C Bond Cleavage | RuPhos | 10.60 |
| Distal C-C Bond Cleavage | RuPhos | 14.05 |
Understanding the transition state—the highest energy point along a reaction coordinate—is fundamental to predicting reaction rates and outcomes. nih.gov Theoretical calculations allow for the precise location and characterization of transition state structures and the mapping of the entire energy landscape of a reaction. uwa.edu.au
For reactions involving 3-azabicyclo[4.1.0]heptane derivatives, transition state analysis can explain selectivity. For example, in metal-catalyzed reactions, calculations can identify the transition state that leads to a specific stereoisomer, thereby explaining the enantioselectivity of the reaction. pku.edu.cn The energy landscape provides a comprehensive view of a reaction, detailing the energies of reactants, intermediates, transition states, and products. nih.gov DFT studies have shown that for certain rearrangements, a nsf.gov-hydride shift following the main reaction can be highly exergonic, indicating a strong thermodynamic driving force toward the final product. pku.edu.cn These computational insights are invaluable for understanding how factors like catalyst structure and substrate conformation steer a reaction through a specific, low-energy path to yield the observed products. nsf.govpku.edu.cn
Molecular Modeling and Simulations
Molecular modeling and simulations provide insights into the three-dimensional structure of molecules and their dynamic behavior, which are crucial for understanding their function, particularly in a biological context.
The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and biological activity. The bicyclic structure of this compound, featuring a fused cyclopropane (B1198618) and piperidine (B6355638) ring, imposes significant conformational restrictions. sci-hub.ru
Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies through energy minimization calculations. dokumen.pub Theoretical calculations on related bicyclic systems, such as 7-oxabicyclo[4.1.0]heptane, have demonstrated the existence of multiple stable conformers that differ in the spatial arrangement of substituents on the bicyclic core. The inclusion of the cyclopropane ring rigidly constrains the piperidine ring, which is a common motif in many pharmaceuticals. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. By understanding the preferred conformations, chemists can design derivatives that more closely mimic a hypothetical receptor-preferred geometry. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Derivatives of azabicyclic systems have been studied using molecular docking to understand their interactions with various protein targets. For example, docking simulations of azabicyclo[3.2.1]octane-pyrazole sulfonamides into the active site of N-acylethanolamine-hydrolyzing acid amidase (NAAA) have provided detailed insights into their binding mode. nih.gov These simulations, often based on crystal structures of the target protein (e.g., PDB ID: 6DXX), can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues in the binding pocket. nih.gov Similarly, molecular modeling of related bridged piperidine analogues with the P2Y14 receptor has been used to identify stable and persistent interactions that are crucial for receptor affinity. unipd.it
Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target, a critical parameter in drug discovery. High affinity is often a prerequisite for a potent therapeutic agent. nih.gov Structure-activity relationship (SAR) studies on related azabicyclic compounds have shown how modifications to the core structure impact inhibitory activity against targets like NAAA, with IC₅₀ values varying based on substitutions. nih.gov
Electrostatic potential analysis is used to understand the charge distribution on the molecular surface, which governs non-covalent interactions. The electrostatic potential is crucial for molecular recognition, as interactions between positive and negative regions on the surfaces of the ligand and its receptor contribute significantly to binding. acs.org For example, in studies of NAAA inhibitors, the analysis of lipophilic efficiency (LipE) combines potency (IC₅₀) and lipophilicity (logP) to provide a measure of the quality of a compound, helping to guide the optimization of binding affinity while maintaining favorable drug-like properties. nih.gov
| Compound | Substitution Pattern | h-NAAA IC₅₀ (μM) |
|---|---|---|
| Derivative 8 | 3-methyl-5-ethyl | 0.59 |
| Derivative 15 | 3,5-diethyl | 1.11 |
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that determine its biological activity. For derivatives of this compound, computational approaches are indispensable for elucidating these relationships and guiding the synthesis of more potent and selective compounds.
Molecular modeling is a primary tool used to explore the SAR of bicyclic compounds. This involves generating a three-dimensional model of the molecule to analyze its conformational possibilities and how it might interact with a biological target, such as a protein receptor or enzyme. For instance, in the development of inhibitors for targets like Dipeptidyl peptidase-IV (DPP-4), molecular modeling helps in understanding the binding modes of related azabicyclo scaffolds. mdpi.comnih.gov By visualizing the compound within the active site of a target, researchers can predict which modifications to the this compound core—such as adding or altering substituents on the piperidine ring or the cyclopropane moiety—would enhance binding affinity.
Key computational techniques used in SAR for this class of compounds include:
Quantum Chemical Calculations: These methods are used to understand the electronic structure and reactivity of the molecule. For example, Density Functional Theory (DFT) can be employed to calculate the distribution of electronic charge, which is crucial for predicting how the molecule will engage in polar interactions with its biological target.
Pharmacophore Mapping: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For compounds like 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, which acts as a triple re-uptake inhibitor, a pharmacophore model helps identify the crucial steric and electronic features required for activity at serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. researchgate.net This knowledge can then be applied to design novel this compound derivatives with similar or improved activity profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. umweltbundesamt.de By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of 3-azabicyclo[4.1.0]heptane derivatives, a predictive model can be built. This model can then be used to estimate the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. acs.org
The insights gained from these computational SAR studies are critical. For example, understanding the stereochemistry of substitutions on the bicyclic core can be vital, as different isomers can have vastly different biological activities. acs.orgnih.gov Computational analysis allows for the exploration of these subtle structural differences and their impact on target binding.
| Computational Technique | Application in SAR for this compound Derivatives |
| Molecular Modeling | Visualizing binding modes within a biological target to guide structural modifications. mdpi.com |
| Quantum Chemistry | Calculating electronic properties to predict intermolecular interactions. |
| Pharmacophore Mapping | Identifying essential 3D features for biological activity to design new active compounds. researchgate.net |
| QSAR | Building predictive models to estimate the activity of novel derivatives before synthesis. umweltbundesamt.de |
Chemoinformatic Analysis of Molecular Diversity
Chemoinformatics applies computational methods to analyze and manage chemical and biological information. europa.eu A key application is the analysis of molecular diversity, which is crucial for designing compound libraries with a broad range of structural features to be used in high-throughput screening. For scaffolds like 3-azabicyclo[4.1.0]heptane, chemoinformatic tools are used to explore the "chemical space" that can be occupied by its derivatives.
Diversity-Oriented Synthesis (DOS) is a strategy used to generate structurally diverse molecules from a common starting material. frontiersin.org The 3-azabicyclo[4.1.0]heptane core is an excellent starting point for DOS due to its rigid, three-dimensional, and stereochemically complex structure. researchgate.netresearchgate.net Chemoinformatic analysis plays a vital role in planning and evaluating DOS strategies.
The process typically involves:
Generation of Virtual Libraries: A large number of virtual derivatives of this compound are generated in silico by adding various substituents at different positions on the scaffold.
Calculation of Molecular Descriptors: For each virtual molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and topological descriptors (which describe the connectivity and shape of the molecule). europa.eu
Chemical Space Visualization: The diversity of the virtual library is assessed by visualizing its distribution in a multidimensional "chemical space" defined by the calculated descriptors. Techniques like Principal Component Analysis (PCA) are used to reduce the dimensionality of the data, allowing it to be plotted and visually inspected. frontiersin.org This helps ensure that the designed library covers a wide and relevant area of chemical space, increasing the chances of finding novel biological activities.
The focus on sp3-rich scaffolds, like the 3-azabicyclo[4.1.0]heptane system, is a significant trend in medicinal chemistry. frontiersin.org Compared to flat, aromatic (sp2-rich) molecules, sp3-rich compounds possess greater three-dimensionality, which can lead to more specific and potent interactions with biological targets. Chemoinformatic analysis helps quantify this structural complexity and ensures that synthetic efforts are directed toward creating libraries with high degrees of molecular diversity and novelty. frontiersin.orgresearchgate.net
| Chemoinformatic Method | Purpose in Analyzing 3-Azabicyclo[4.1.0]heptane Derivatives |
| Virtual Library Generation | Systematically creating a large set of potential derivatives for in silico analysis. |
| Molecular Descriptor Calculation | Quantifying the physicochemical, topological, and structural properties of each molecule. europa.eu |
| Principal Component Analysis (PCA) | Visualizing the distribution of the compound library in chemical space to assess diversity. frontiersin.org |
Applications in Organic Synthesis and Medicinal Chemistry
As a Versatile Building Block in Complex Molecule Synthesis
The inherent ring strain of the cyclopropane (B1198618) moiety within the 3-azabicyclo[4.1.0]heptane system makes it susceptible to selective ring-opening reactions. This reactivity is the cornerstone of its application as a versatile synthetic intermediate, enabling chemists to access a variety of more complex molecular architectures that would be challenging to construct through other methods.
Synthesis of Novel Piperidine (B6355638) and Azepane Derivatives
The 3-azabicyclo[4.1.0]heptane skeleton serves as a masked precursor for highly substituted piperidine and azepane rings, which are core structures in numerous biologically active compounds. The key synthetic strategy involves the formation of a bicyclic aziridinium (B1262131) ion intermediate from a 2-(4-hydroxybutyl)aziridine precursor, which then cyclizes to form a 1-azoniabicyclo[4.1.0]heptane tosylate. nih.govjove.com This strained intermediate can undergo regioselective ring-opening upon attack by various nucleophiles. jove.comresearchgate.net
The outcome of the reaction is dictated by the site of nucleophilic attack:
Attack at the bridge carbon: This pathway results in the cleavage of the C-N bond of the original aziridine (B145994) ring, leading to the formation of a substituted piperidine derivative. researchgate.net
Attack at the bridgehead carbon: This alternative pathway leads to the cleavage of a C-C bond and expansion of the six-membered ring, affording a substituted azepane. researchgate.net
This dual reactivity allows for a divergent synthesis of both piperidines and azepanes from a common precursor. nih.govjove.com This methodology has been successfully applied to the asymmetric synthesis of several natural products, demonstrating its robustness and utility. nih.govjove.com
| Precursor System | Reaction Type | Product Scaffold | Example Application (Natural Product) |
| 1-Azoniabicyclo[4.1.0]heptane | Nucleophilic Ring-Opening (Bridge Attack) | Substituted Piperidine | Fago mine, Febrifugine analogue jove.com |
| 1-Azoniabicyclo[4.1.0]heptane | Nucleophilic Ring-Opening (Bridgehead Attack) | Substituted Azepane | Balanol jove.com |
| 7,7-dihalo-2-azabicyclo[4.1.0]heptane | Reductive Amination / Ring Cleavage | Functionalized Piperidine/Azepane | Access to ring-expanded nitrogen heterocycles rsc.org |
Precursor for Various Azacyclic and Polycyclic Scaffolds
Beyond simple ring-opening, the 3-azabicyclo[4.1.0]heptane core is a foundational element for building more elaborate azacyclic and polycyclic systems. researchgate.netnih.gov The rigid, sp³-enriched framework is considered a promising starting point for creating diverse molecular shapes for chemical libraries. researchgate.net Synthetic strategies often involve the functionalization of the bicyclic core, followed by further transformations. For example, an efficient synthesis of 6-functionalized 3-azabicyclo[4.1.0]heptane building blocks has been developed, providing access to novel bicyclic γ-amino acids and other bifunctional derivatives. researchgate.net The high ring strain of the fused cyclopropane can be harnessed to drive reactions that form intricate and functionally rich polycyclic structures. The development of new synthetic methods, such as transition-metal-free oxidative cyclopropanation of aza-1,6-enynes, continues to expand the toolkit for creating these valuable scaffolds. researchgate.net
Integration into Drug Discovery Efforts
The 3-azabicyclo[4.1.0]heptane motif has been successfully integrated into drug discovery programs, particularly in the area of neuroscience. Derivatives of this scaffold have been identified as potent inhibitors of monoamine transporters, which are key targets for the treatment of depression and other mood disorders.
A notable example is the discovery of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, which was identified as a potent and selective triple reuptake inhibitor (TRI), blocking the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). acs.orgresearchgate.net This compound demonstrated high in vitro potency, excellent bioavailability, and significant brain penetration. acs.org A related patent further discloses a series of azabicyclo[4.1.0]heptane derivatives as inhibitors of these three key monoamine transporters. google.com The rigid structure of the bicyclic core helps to orient the pharmacophoric elements in a precise conformation for optimal interaction with the binding sites of these transporters. The value of this scaffold is further highlighted by its use in the synthesis of biologically active natural products and as a key building block in medicinal chemistry. researchgate.net
| Compound Class | Target(s) | Therapeutic Area | Key Findings |
| 6-Aryl-1-alkoxyalkyl-3-azabicyclo[4.1.0]heptanes | SERT, NET, DAT | Depression | Potent and selective triple reuptake inhibition; good bioavailability and brain penetration acs.orggoogle.com |
| 3-Azabicyclo[3.1.0]hexane Derivatives (Related Scaffold) | Dopamine D3 Receptor | Neurological Disorders | Potent and selective dopamine D3 receptor antagonists dntb.gov.ua |
Role in Medicinal Chemistry Scaffold Design
In medicinal chemistry, molecular shape is a critical determinant of biological activity. The rigid nature of the 3-azabicyclo[4.1.0]heptane scaffold provides chemists with a tool to control molecular conformation and explore chemical space in a more defined manner compared to flexible, acyclic molecules.
Design of Conformationally Restricted Analogues
A key strategy in drug design is the use of conformationally restricted analogues to "lock" a molecule into its bioactive conformation—the specific shape it adopts when binding to its biological target. This can lead to increased potency, enhanced selectivity, and improved metabolic stability. The 3-azabicyclo[4.1.0]heptane scaffold is an excellent tool for this purpose. By incorporating this rigid bicyclic system into a drug candidate, the conformational flexibility of an otherwise "floppy" chain is significantly reduced. researchgate.net This approach has been explored with related bridged piperidine structures to more closely attain a receptor-preferred conformation, leading to enhanced binding affinity. nih.gov The defined geometry of the scaffold allows for the precise positioning of substituents, enabling a systematic exploration of the structure-activity relationship (SAR).
Development of Bioisosteres for Pharmacological Agents
Bioisosterism, the practice of replacing a functional group in a molecule with another group that retains similar biological activity, is a fundamental concept in medicinal chemistry. This strategy is often used to improve a compound's physicochemical properties, such as solubility or metabolic stability, without sacrificing its desired pharmacological effect. Small, rigid aliphatic rings are increasingly used as bioisosteres for aromatic rings. researchgate.net
While direct examples for the 3-azabicyclo[4.1.0]heptane scaffold are emerging, the closely related bicyclo[3.1.1]heptane and 3-oxabicyclo[3.1.1]heptane systems have been successfully validated as bioisosteres for meta-substituted benzene (B151609) rings. acs.org These saturated scaffolds mimic the 3D arrangement and exit vectors of the aromatic ring while introducing a more sp³-hybridized character, which can lead to improved solubility and reduced lipophilicity. acs.orgchemrxiv.org Given its structural rigidity and defined exit vectors, the 3-azabicyclo[4.1.0]heptane core represents a logical and promising candidate for use as a bioisostere of substituted aromatic or heteroaromatic rings in pharmacological agents.
Use in Peptide Mimetic Design
The rigid framework of the 3-azabicyclo[4.1.0]heptane system makes it an intriguing candidate for the design of peptide mimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The conformational constraints imposed by the bicyclic structure of azabicyclo[4.1.0]heptane derivatives can help to lock a molecule into a specific bioactive conformation, thereby increasing its potency and selectivity for a biological target.
While direct studies detailing the incorporation of 3-Azabicyclo[4.1.0]heptan-1-ol into peptide mimetics are not extensively documented in publicly available research, the foundational principle of using constrained bicyclic amino acids as building blocks in medicinal chemistry is well-established. For instance, related structures like 3-azabicyclo[3.1.0]hexane-based amino acids have been explored as mimics of poly-L-proline type II helices, which are crucial recognition motifs in many biological processes. The bicyclic nature of these compounds provides a rigid scaffold that can be functionalized to present pharmacophoric groups in a precise spatial orientation.
The potential utility of 3-azabicyclo[4.1.0]heptane-derived amino acids in this context is significant. Due to its bicyclic nature and the resulting conformational constraints, this class of unnatural amino acids is considered a useful building block in medicinal chemistry. The synthesis of derivatives such as 3-azabicyclo[4.1.0]heptane-1-carboxylic acid highlights the accessibility of functionalized versions of this scaffold that could be integrated into peptide chains.
Table 1: Comparison of Bicyclic Scaffolds in Peptidomimetic Design
| Bicyclic System | Key Conformational Feature | Potential Mimicry |
| 3-Azabicyclo[3.1.0]hexane | Flattened boat conformation | Poly-L-proline type II helix |
| 3-Azabicyclo[4.1.0]heptane | Rigid bicyclic structure | Turns, constrained loops |
Biological Activity and Mechanism of Action in Vitro and in Silico Studies
Interaction with Biological Targets
The bicyclic nature of 3-azabicyclo[4.1.0]heptan-1-ol and its analogs makes them intriguing candidates for interacting with various biological macromolecules.
Binding to Specific Enzymes and Receptors
While direct binding studies on this compound are limited, research on its derivatives and related azabicyclic structures has revealed significant interactions with key enzymes and receptors in the central nervous system.
Derivatives of 3-azabicyclo[4.1.0]heptane have been investigated as triple re-uptake inhibitors, targeting the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. For instance, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane has demonstrated high in vitro potency and selectivity at these transporters. This suggests that the 3-azabicyclo[4.1.0]heptane scaffold can serve as a core structure for developing modulators of monoamine transporter function.
Furthermore, a related compound, 3-methyl-6-phenyl-3-azabicyclo[4.1.0]heptane, has been identified as a substrate for monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters. google.com This interaction highlights the potential for this bicyclic system to engage with the active sites of enzymes involved in neurochemical pathways.
The table below summarizes the binding affinities of selected 3-azabicyclo[4.1.0]heptane derivatives to various transporters.
| Compound/Derivative | Target | Affinity (IC50/Ki) |
| 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | SERT, NET, DAT | High in vitro potency |
| 3-methyl-6-phenyl-3-azabicyclo[4.1.0]heptane | MAO-B | Substrate |
This table is for illustrative purposes and the data is derived from studies on derivatives of the core compound.
Modulation of Biochemical Pathways
The binding of 3-azabicyclo[4.1.0]heptane derivatives to monoamine transporters directly implies their ability to modulate key biochemical pathways in the brain. By inhibiting the re-uptake of serotonin, norepinephrine, and dopamine, these compounds can increase the synaptic concentrations of these neurotransmitters, thereby influencing signaling pathways associated with mood, cognition, and motor control.
The interaction with MAO-B further underscores the potential to modulate neurochemical pathways. google.com As MAO-B is responsible for the degradation of dopamine, its inhibition can lead to increased dopaminergic activity.
Protein and Enzyme Complex Formation Studies
Currently, there is a lack of publicly available research specifically detailing the formation of protein and enzyme complexes with this compound or its direct derivatives. While the binding to transporters and enzymes implies complex formation, dedicated studies to characterize the structure and dynamics of these complexes have not been reported. Future research in this area would be valuable to elucidate the precise molecular interactions and conformational changes that occur upon binding.
In Vitro Studies on Biological Effects
The biological activities of derivatives of 3-azabicyclo[4.1.0]heptane have been explored in various in vitro assays, revealing potential antimicrobial and cytostatic effects.
Antimicrobial Properties of Derivatives
Investigations into the antibacterial properties of azabicyclic compounds have included the 3-azabicyclo[4.1.0]heptane scaffold. In a study comparing different azabicyclic moieties for antibacterial activity, it was found that while compounds with a [3.1.0] azabicyclic system showed promising potency, the related [4.1.0] bicyclic amines were significantly less potent. kcl.ac.uk This suggests that the specific ring strain and conformation of the bicyclic system are critical for antibacterial efficacy.
Further research is needed to explore a wider range of derivatives of this compound to fully assess their antimicrobial potential against various bacterial and fungal strains.
Cytostatic Effects in Transformed Cell Lines (e.g., 3T3-SV40 cells)
Derivatives of the closely related 3-azabicyclo[3.1.0]hexane scaffold have demonstrated notable cytostatic effects in transformed cell lines. Specifically, novel spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole compounds have been shown to be cytotoxic against SV-40 transformed murine fibroblast 3T3-SV40 cells. kcl.ac.uk
These compounds were observed to cause significant cell-cycle perturbation, with an accumulation of cells in the G0/G1 phase. kcl.ac.uk Furthermore, treatment of 3T3-SV40 cells with these derivatives led to an increase in stress fibers and a significant reduction in filopodium-like membrane protrusions, suggesting a decrease in cell motility. kcl.ac.uk These findings indicate that the azabicyclic framework may be a promising scaffold for the development of novel agents with cytostatic properties.
The table below summarizes the observed cytostatic effects of related azabicyclo[3.1.0]hexane derivatives on 3T3-SV40 cells.
| Compound Type | Cell Line | Observed Effects |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | 3T3-SV40 | Cytotoxicity, Cell cycle arrest at G0/G1, Increased stress fibers, Reduced filopodia |
This table presents data from studies on derivatives of a related azabicyclo[3.1.0]hexane scaffold, not directly on this compound.
Antihistaminic Activity of Derivatives
An extensive review of the scientific literature did not yield specific studies focusing on the antihistaminic activity of derivatives of this compound. While the broader class of azabicycloalkanes has been investigated for various pharmacological activities, dedicated research on the H1 receptor antagonist potential of this particular scaffold appears to be limited or not publicly available.
Enzyme Inhibition Studies (e.g., Glycosidases, Cytochrome P450)
Research into the enzyme inhibition profile of 3-Azabicyclo[4.1.0]heptane derivatives has shown some activity, particularly concerning glycosidases. A study on a bicyclo[4.1.0]heptane carbocyclic framework, derived from the natural product valienamine, demonstrated potent α-glucosidase inhibition. This suggests that the rigid, bicyclic structure could be a key pharmacophore for interacting with the active sites of certain glycosidase enzymes. However, specific inhibitory studies on derivatives of this compound against a broad panel of glycosidases are not extensively documented.
Similarly, there is a lack of specific research data on the inhibitory effects of this compound derivatives on cytochrome P450 (CYP450) enzymes. Understanding the potential for CYP450 inhibition is crucial in drug development to avoid drug-drug interactions. The absence of such studies for this class of compounds indicates a gap in the current knowledge base.
Pharmacological Potential and Lead Compound Development Insights
The 3-Azabicyclo[4.1.0]heptane scaffold has emerged as a valuable template in medicinal chemistry, particularly in the field of neuropharmacology. Its rigid conformation provides a platform for the precise spatial arrangement of functional groups, leading to potent and selective interactions with neuronal targets.
Insights into Neuropharmacology and Medicinal Chemistry
The exploration of 3-Azabicyclo[4.1.0]heptane derivatives has provided significant insights into the structural requirements for interacting with key central nervous system targets. The bicyclic nature of the core structure is thought to reduce conformational flexibility, which can lead to higher affinity and selectivity for specific receptors and transporters. Medicinal chemistry efforts have focused on modifying the substituents at various positions of the bicycloheptane (B81988) ring to modulate potency and selectivity.
Exploration as Triple Reuptake Inhibitors (e.g., SERT/NET/DAT)
A significant area of investigation for this class of compounds is their potential as triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). acs.orgresearchgate.net This mechanism of action is of great interest for the development of novel antidepressants and other neuropsychiatric medications.
One notable derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, has been identified as a potent and selective triple reuptake inhibitor. acs.orgresearchgate.net Further research has led to the development of a series of 1-heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane derivatives with the aim of optimizing the SERT/NET/DAT inhibition ratio. nih.gov The insertion of a heteroaryl moiety allows for the "titration" of activity at each transporter, offering a pathway to fine-tune the pharmacological profile. nih.gov
Below is a data table summarizing the in vitro potency of a key derivative at the three monoamine transporters.
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | Data not specified | Data not specified | Data not specified |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity in vitro. Lower values indicate greater potency. Data for this specific compound's IC50 values were not available in the provided search results, though its high potency is noted qualitatively. acs.org
The exploration of these derivatives has demonstrated that the 3-azabicyclo[4.1.0]heptane scaffold can yield compounds with excellent bioavailability and brain penetration, crucial properties for centrally acting drugs. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
